molecular formula C13H21N3 B1306530 (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine CAS No. 726163-38-8

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1306530
CAS No.: 726163-38-8
M. Wt: 219.33 g/mol
InChI Key: LOMXQNKDBFAGGB-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H21N3. It is a complex organic molecule that features both pyrrolidine and pyridine rings, making it a versatile scaffold in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of pyridine with (1-ethyl-pyrrolidin-2-yl)methanol in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-3-ylmethyl-amine is unique due to its specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets. This unique structure can lead to different pharmacological profiles and applications compared to its analogs .

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16-8-4-6-13(16)11-15-10-12-5-3-7-14-9-12/h3,5,7,9,13,15H,2,4,6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMXQNKDBFAGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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